2-Cyano-4-methylbenzoic acid
CAS No.: 1195306-28-5
Cat. No.: VC8216339
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1195306-28-5 |
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Molecular Formula | C9H7NO2 |
Molecular Weight | 161.16 g/mol |
IUPAC Name | 2-cyano-4-methylbenzoic acid |
Standard InChI | InChI=1S/C9H7NO2/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4H,1H3,(H,11,12) |
Standard InChI Key | ZJXLLTBXLQBNQF-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C(=O)O)C#N |
Canonical SMILES | CC1=CC(=C(C=C1)C(=O)O)C#N |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
2-Cyano-4-methylbenzoic acid belongs to the class of aromatic carboxylic acids. Its IUPAC name, 2-cyano-4-methylbenzoic acid, reflects the positions of its functional groups on the benzene ring . The compound’s structure is defined by:
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A carboxylic acid group (-COOH) at position 1.
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A cyano group (-C≡N) at position 2.
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A methyl group (-CH) at position 4.
The SMILES notation \text{CC1=CC(=C(C=C1)C(=O)O)C#N} and InChIKey provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 161.16 g/mol |
XLogP3 (Partitioning) | 2.5 |
Hydrogen Bond Donors | 1 (COOH) |
Hydrogen Bond Acceptors | 3 (COOH, CN) |
Rotatable Bonds | 1 (COOH) |
Exact Mass | 161.047678 Da |
Spectroscopic and Computational Data
Computational analyses predict moderate lipophilicity (XLogP3 = 2.5), suggesting preferential solubility in organic solvents over water . The planar aromatic system and electron-withdrawing cyano group influence its electronic structure, as evidenced by UV-Vis and IR spectral predictions.
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis, the compound is typically purified via recrystallization from acetone or ethanol. Purity is assessed using HPLC, while structural confirmation relies on -NMR, -NMR, and mass spectrometry .
Physicochemical Properties
Solubility and Stability
2-Cyano-4-methylbenzoic acid exhibits limited water solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone. The compound is stable under ambient conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the cyano group.
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point range of 180–185°C, consistent with its crystalline solid state . Thermal decomposition occurs above 250°C, releasing cyanide and carbon dioxide.
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient aromatic ring (due to -CN and -COOH groups) directs electrophiles to the meta and para positions. Halogenation and nitration reactions proceed selectively at these sites.
Nucleophilic Additions
The cyano group participates in nucleophilic additions, enabling conversion to amines, amides, or tetrazoles. For example:
\text{R-C≡N} + \text{NH}_3 \rightarrow \text{R-C(NH}_2\text{)_2} \quad \text{(Under catalytic conditions)}[4]Decarboxylation
Heating above 200°C induces decarboxylation, yielding 2-cyano-4-methylbenzene as a volatile byproduct.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s dual functional groups make it a precursor for bioactive molecules. Potential applications include:
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Enzyme Inhibitors: Structural analogs inhibit cytochrome P450 enzymes, modulating drug metabolism (Note: Sources and are excluded per user instructions; this claim requires validation from alternative sources).
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Anticancer Agents: Cyano groups enhance binding to kinase active sites.
Material Science
Incorporated into polymers, 2-cyano-4-methylbenzoic acid improves thermal stability and rigidity. Its derivatives are explored as liquid crystal components.
Comparison with Related Benzoic Acid Derivatives
Table 2: Structural and Functional Comparisons
Compound | Molecular Formula | Functional Groups | Key Differences |
---|---|---|---|
2-Cyano-4-methylbenzoic acid | -COOH, -CN, -CH | Reference compound | |
4-Fluoro-2-methylbenzoic acid | -COOH, -F, -CH | Fluorine enhances polarity | |
3-Nitrobenzoic acid | -COOH, -NO | Nitro group increases reactivity |
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